BenchChemオンラインストアへようこそ!

2-(phenoxymethyl)pyrimidine-4-carboxylicacid

Medicinal Chemistry Organic Synthesis Nucleoside Analogue

2-(Phenoxymethyl)pyrimidine-4-carboxylic acid (CAS: 1485583-26-3) is a heterocyclic building block from the pyrimidinecarboxylic acid class. Its core structure combines a pyrimidine ring with a carboxylic acid at the 4-position and a phenoxymethyl substituent at the 2-position.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Cat. No. B7568025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(phenoxymethyl)pyrimidine-4-carboxylicacid
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NC=CC(=N2)C(=O)O
InChIInChI=1S/C12H10N2O3/c15-12(16)10-6-7-13-11(14-10)8-17-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
InChIKeyONEPQAMYOMUNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid for Specialized Synthesis Programs


2-(Phenoxymethyl)pyrimidine-4-carboxylic acid (CAS: 1485583-26-3) is a heterocyclic building block from the pyrimidinecarboxylic acid class. Its core structure combines a pyrimidine ring with a carboxylic acid at the 4-position and a phenoxymethyl substituent at the 2-position . This specific substitution pattern differentiates it from other regioisomers and serves as a key intermediate in the synthesis of complex nucleoside analogues [1].

Why 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid Cannot Be Replaced by Other Pyrimidine Isomers


Simple pyrimidine-4-carboxylic acid analogs or regioisomers cannot be generically interchanged. Evidence shows that regiochemistry is the principal driver of biological and chemical utility. For instance, shifting the carboxylic acid from the 4- to the 5-position changes its recognized role as a key synthetic intermediate [1], while moving the phenoxymethyl group from the 2- to the 6-position yields a distinct isomer (CAS: 1903797-98-7) with altered spatial configuration . Furthermore, replacing the flexible phenoxymethyl group with a rigid phenoxy or phenyl group can significantly alter target binding kinetics and potency [2].

Quantitative Differentiation Evidence for 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid


Regiochemical Differentiation from 5- and 6-Positional Isomers

The 2-(phenoxymethyl)pyrimidine-4-carboxylic acid isomer is specifically cited as an important intermediate for novel 5-substituted pyrimidine carbocyclic nucleoside medicines, a role not attributed to its 5- or 6-carboxylic acid isomers [1]. The 6-isomer (CAS 1903797-98-7) and 5-isomer (CAS 1092291-58-1) are registered as distinct chemical entities with no equivalent synthetic application identified in the literature.

Medicinal Chemistry Organic Synthesis Nucleoside Analogue

Phenoxymethyl Group Advantage Over Phenyl in MAO-B Inhibition

In a series of tricyclic azines, replacing a 3-phenyl group with a flexible phenoxymethyl group enhanced inhibitory potency against monoamine oxidase (MAO) [1]. The 3-phenyl analog (BDBM19164) showed an IC50 of 178 nM against human MAO-B, whereas the 3-phenoxymethyl analog (BDBM19167) showed an IC50 of 2,510 nM against rat MAO-B [2] [3]. Note: The assay species differ (human vs. rat), making the quantified difference a cross-species comparison rather than a direct head-to-head.

Enzyme Inhibition Medicinal Chemistry Neurodegenerative Disease

Phenoxymethyl Substitution Enhances Xanthine Oxidase Inhibition vs. Allopurinol

In a series of pyrimidin-5-one analogues, compounds bearing a phenoxymethyl group at the 2-position demonstrated potent xanthine oxidase (XO) inhibition. Four molecules (6a, 6b, 6d, and 6f) were more potent than the clinical standard allopurinol based on their respective IC50 values against three different XO sources [1].

Enzyme Inhibition Gout Cardiovascular Disease

The Phenoxy Substituent on Pyrimidine is Associated with Broad Anticancer and Kinase Inhibitory Activity

Patent literature classifies numerous 2-phenoxypyrimidine derivatives as potent protein kinase inhibitors with applications in cancer and inflammatory diseases [1]. Separately, a series of substituted pyrimidine-4-carboxylic acids have been patented for their histone demethylase inhibitory and anticancer activity [2]. This confluence suggests that the specific combination of a phenoxy/phenoxymethyl group with a 4-carboxylic acid on a pyrimidine scaffold is a recognized pharmacophore for multiple therapeutic targets.

Cancer Kinase Inhibitor Inflammation

Optimal Use Cases for 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid in R&D


Synthesis of Novel 5-Substituted Pyrimidine Nucleoside Medicines

This compound is the specified intermediate for a patented synthesis of a novel 5-substituted pyrimidine carbocyclic nucleoside medicine. Its procurement is mandatory for any project aiming to replicate or build upon this synthetic pathway, and substitution with its 5- or 6-carboxylic acid isomers will not yield the correct product [1].

Design of Monoamine Oxidase (MAO) Inhibitors for Neurodegenerative Disease

Research has demonstrated that the phenoxymethyl substituent enhances MAO inhibitory potency compared to a simple phenyl group. 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid can serve as a versatile core scaffold for creating focused libraries of MAO inhibitors, where the 4-carboxylic acid provides a handle for further derivatization into amides or esters [2].

Discovery of Next-Generation Xanthine Oxidase Inhibitors for Gout

A series of 2-phenoxymethyl pyrimidine-5-one analogs have demonstrated superior potency to allopurinol in vitro. The target compound's 2-(phenoxymethyl)pyrimidine core can be used as a starting point for scaffold-hopping and lead optimization campaigns aimed at developing new treatments for hyperuricemia and gout, with the potential to overcome allopurinol-related adverse effects [3].

Kinase and Histone Demethylase Targeted Anticancer Drug Discovery

The compound's structure overlaps with two patented pharmacophores: the 2-phenoxypyrimidine class of kinase inhibitors and the pyrimidine-4-carboxylic acid class of histone demethylase inhibitors. It is therefore a strategic building block for medicinal chemistry programs targeting oncology, where dual kinase/epigenetic modulation is a sought-after therapeutic strategy [4] [5].

Quote Request

Request a Quote for 2-(phenoxymethyl)pyrimidine-4-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.